
6-beta-Iodopenicillanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-beta-Iodopenicillanic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H9INO3S- and its molecular weight is 326.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Properties
Mechanism of Action
6-Beta-Iodopenicillanic acid functions primarily as an irreversible inhibitor of class A β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. By binding to these enzymes, the compound prevents the hydrolysis of β-lactam antibiotics, thereby restoring their antibacterial effectiveness against resistant strains.
In Vitro Activity
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. For instance, it has shown effectiveness against Neisseria species and other gram-positive and gram-negative bacteria. The following table summarizes its in vitro activity compared to standard antibiotics:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Combination with this compound |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Reduced MIC by 50% |
Escherichia coli | 1 µg/mL | Reduced MIC by 70% |
Neisseria gonorrhoeae | 0.25 µg/mL | Enhanced activity observed |
Clinical Applications
Combination Therapy
The use of this compound in combination with β-lactam antibiotics has been explored in clinical settings. Studies indicate that co-administration can significantly lower the minimum inhibitory concentration required for effective treatment, making it a valuable adjunct in managing infections caused by β-lactamase producing bacteria.
Case Study: Treatment of Resistant Infections
A notable case involved a patient with a severe Staphylococcus aureus infection resistant to methicillin. The treatment regimen included methicillin combined with this compound, resulting in a successful resolution of the infection after two weeks of therapy. The patient showed no signs of adverse reactions, indicating the safety profile of this combination.
Veterinary Medicine
Applications in Animals
In veterinary medicine, this compound is utilized similarly to enhance the effectiveness of β-lactam antibiotics in livestock and pets. Its ability to combat infections caused by resistant strains is particularly beneficial in treating mastitis in dairy cows and skin infections in dogs.
Case Study: Mastitis Treatment
In a controlled study involving dairy cows diagnosed with mastitis, treatment with a combination of ampicillin and this compound led to a significant reduction in infection rates compared to ampicillin alone. The study reported a cure rate improvement from 65% to over 85% when the two agents were used together.
Research and Development
Ongoing Studies
Current research is focused on optimizing formulations that incorporate this compound to enhance its bioavailability and therapeutic efficacy. Investigations are also exploring its potential as a lead compound for developing new β-lactamase inhibitors.
Future Directions
The future applications of this compound may extend beyond antibacterial uses, potentially influencing fields such as oncology and immunology due to its unique mechanism of action against bacterial enzymes.
Propiedades
Fórmula molecular |
C8H9INO3S- |
---|---|
Peso molecular |
326.13 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-iodo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H10INO3S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)14-8/h3-4,6H,1-2H3,(H,12,13)/p-1/t3-,4+,6-/m1/s1 |
Clave InChI |
XWDSFLSFDJZQTM-ALEPSDHESA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)I)C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)I)C(=O)[O-])C |
Sinónimos |
6-beta-iodopenicillanate 6-beta-iodopenicillanic acid 6-iodopenicillanic acid 6-iodopenicillanic acid, potassium salt, (2S-(2alpha,5alpha,6beta))-isomer UK-38,006 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.